MRZ-99030 is a novel compound recognized for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases such as glaucoma and age-related macular degeneration. This compound acts primarily as a modulator of beta-amyloid aggregation, which is significant because beta-amyloid plaques are implicated in the pathology of Alzheimer's disease and other neurodegenerative conditions. MRZ-99030 has demonstrated efficacy in protecting retinal ganglion cells and axons from beta-amyloid-induced toxicity, making it a subject of interest in scientific research focused on neuroprotection and therapeutic strategies against neurodegeneration .
MRZ-99030 is classified as a small molecule with a specific focus on modulating beta-amyloid aggregation. It is categorized under chemical substances that exhibit neuroprotective activity. The compound's chemical structure can be identified by its CAS number, 1123071-24-8, and its molecular formula is C13H8OS, with a molecular weight of 212.27 g/mol .
The synthesis of MRZ-99030 involves several sophisticated techniques, primarily utilizing solid-phase peptide synthesis methods. The standard approach combines D-tryptophan and 2-amino-2-methylpropionic acid, although specific reaction conditions and proprietary methods are not widely disclosed . The synthesis process may include purification steps to ensure the compound's integrity and efficacy.
Additionally, advanced characterization techniques such as surface plasmon resonance, dynamic light scattering, atomic force microscopy, and various spectroscopic methods (including circular dichroism spectroscopy) are employed to analyze the synthesized compound thoroughly .
The molecular structure of MRZ-99030 can be represented by its canonical SMILES notation: C1=CC=C(C=C1)C#CC2=CSC(=C2)C=O
. This notation reflects the compound's complex arrangement of carbon, sulfur, and oxygen atoms . The structural analysis reveals that MRZ-99030 contains a thiophene ring fused with an alkyne moiety, contributing to its unique properties as a beta-amyloid aggregation modulator.
MRZ-99030 primarily undergoes reactions related to its function as a beta-amyloid aggregation modulator. It promotes the formation of large, non-toxic amorphous aggregates from beta-amyloid monomers while preventing the formation of toxic soluble oligomeric species. This mechanism effectively reduces the harmful effects associated with amyloid fibril formation .
The compound does not inhibit initial protein-protein interactions between monomeric beta-amyloid species; instead, it redirects these interactions towards forming benign aggregates .
The mechanism of action for MRZ-99030 involves promoting a non-amyloidogenic self-propagating pathway that prevents the assembly of amyloidogenic fibrillar structures. By favoring the aggregation into non-toxic forms, MRZ-99030 reduces the concentration of intermediate toxic soluble oligomeric beta-amyloid species that are detrimental to neuronal health . This modulation is crucial for mitigating synaptotoxic effects and improving cognitive performance in preclinical models.
MRZ-99030 exhibits several notable physical properties:
In terms of chemical properties, MRZ-99030's ability to modulate beta-amyloid aggregation positions it as a promising candidate for therapeutic applications in neurodegenerative diseases. Its stability in biological systems and interaction with amyloid species are critical parameters for its effectiveness .
MRZ-99030 has been extensively studied for its neuroprotective properties in various scientific contexts:
MRZ-99030 is a chiral dipeptide synthesized from D-tryptophan and 2-amino-2-methylpropionic acid (also known as α-aminoisobutyric acid or Aib). Its systematic IUPAC name is (R)-2-(2-amino-3-(1H-indol-3-yl)propanamido)-2-methylpropanoic acid, reflecting the stereospecific configuration critical to its biological activity [3] [7].
Structural Characteristics:
Table 1: Chemical Identity of MRZ-99030
Property | Value |
---|---|
CAS Registry Number | 1123071-24-8 |
Molecular Formula | C₁₅H₁₉N₃O₃ |
Exact Mass | 289.1426 Da |
SMILES Notation | CC(C)(NC(=O)C@HCC1=CNC2=C1C=CC=C2)C(O)=O |
XLogP3 | 1.5 (indicating moderate lipophilicity) |
Mechanistic Basis for Aβ Modulation:MRZ-99030 binds soluble Aβ monomers with high affinity (Kd = 28.4 nM), as determined by surface plasmon resonance [1] [5]. Unlike inhibitors that prevent Aβ aggregation entirely, it acts as a pathway modulator:
The compound emerged from collaborative research between Tel Aviv University and Merz Pharmaceuticals, with foundational work published in 2009 identifying D-Trp-Aib peptides as Aβ modulators [4] [5]. Key developmental milestones include:
Table 2: Patent and Development Status
Aspect | Details |
---|---|
Original Assignee | Merz Pharmaceuticals GmbH |
Current License Holder | Galimedix Therapeutics (exclusive worldwide license from Tel Aviv University) |
Key Patent Types | Composition-of-matter, uses in Aβ-related diseases, formulation patents |
Development Status | Phase 2 for dry AMD/geographic atrophy; Preclinical for Alzheimer’s disease |
Estimated Patent Expiration | 2035–2040 (accounting for extensions) |
Strategic shifts, including Merz’s exit from neuroscience, enabled Galimedix to secure rights in 2023. The portfolio includes next-generation derivatives for oral administration targeting central nervous system pathologies [4] [6].
Alzheimer’s Disease
Glaucoma
Age-Related Macular Degeneration (AMD)
Table 3: Clinical Development Pipeline
Indication | Development Phase | Key Findings/Biological Endpoints |
---|---|---|
Geographic Atrophy (GA) | Phase 2 (eDREAM) | Lesion growth, retinal tissue preservation, LLVA metrics |
Wet AMD | Phase 2 (discontinued?) | No recent updates (last activity 2023) |
Glaucoma | Phase 1 Completed | Significant Aβ reduction in drug-treated eyes |
Alzheimer’s Disease | Preclinical | LTP rescue, cognitive recovery in rodent models |
Mechanistic Unification: Across all indications, MRZ-99030’s value proposition lies in its dual action:
Diagram: Mechanism of Aβ Modulation by MRZ-99030
Aβ Monomers → Toxic Oligomers → Fibrils (Pathological Pathway) ↓ MRZ-99030 binding Amorphous Aggregates ("Blobs") ↓ Self-propagation Sustained Oligomer Neutralization
Table 4: Key Compound Synonyms
Synonym | Usage Context |
---|---|
MRZ-99030 | Primary research identifier |
EG-030 | Early development code |
GAL-101 | Current designation (Galimedix) |
D-Tryptophyl-2-methylalanine | Chemical nomenclature |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7